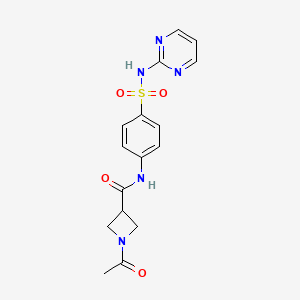

1-acetyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide

Description

1-acetyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide is a synthetic small molecule characterized by a sulfamoylphenyl core linked to a pyrimidin-2-yl group and an azetidine-3-carboxamide moiety acetylated at the 1-position.

Properties

IUPAC Name |

1-acetyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]azetidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O4S/c1-11(22)21-9-12(10-21)15(23)19-13-3-5-14(6-4-13)26(24,25)20-16-17-7-2-8-18-16/h2-8,12H,9-10H2,1H3,(H,19,23)(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSAUZAQKAZUTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonation reaction using reagents such as chlorosulfonic acid or sulfur trioxide.

Attachment of the Pyrimidine Moiety: The pyrimidine moiety is attached through a nucleophilic substitution reaction, often using pyrimidine derivatives and suitable leaving groups.

Acetylation: The final step involves acetylation of the azetidine ring using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

1-acetyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide is under investigation for its potential as a therapeutic agent. Research indicates that it may exhibit anticancer , anti-inflammatory , and antimicrobial properties:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation. For instance, it has shown significant cytotoxicity against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values of 12.5 µM and 15.0 µM respectively .

- Anti-inflammatory Effects : The structure implies potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines. This aspect is crucial for developing treatments for inflammatory diseases.

- Antimicrobial Properties : Some derivatives have demonstrated efficacy against bacterial strains, indicating potential applications in treating infections .

Biological Studies

The compound serves as a valuable tool in biological studies aimed at understanding interactions with biological targets such as enzymes and receptors. Its ability to modulate biological pathways makes it relevant for research in pharmacology and toxicology.

Industrial Applications

In addition to its medicinal uses, this compound may find applications in developing new materials with specific properties. These include:

- Antimicrobial Coatings : The compound's antimicrobial properties can be harnessed to create surfaces that resist microbial growth.

- Polymers : Its unique chemical structure could be utilized in synthesizing polymers with enhanced functionalities.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound effectively reduced cell viability in A549 and MCF-7 cells, suggesting its potential as a lead compound for developing new anticancer agents .

Case Study 2: Anti-inflammatory Mechanisms

Research exploring the anti-inflammatory mechanisms of this compound revealed its ability to inhibit the production of pro-inflammatory cytokines in vitro. This finding supports its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Study 3: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives of this compound were tested against common bacterial strains. Results showed significant inhibition of bacterial growth, indicating its potential application in antibiotic development .

Mechanism of Action

The mechanism of action of 1-acetyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme involved in a disease pathway, thereby reducing disease symptoms.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several sulfonamide- and pyrimidine-containing derivatives, enabling comparisons based on substituent variations and biological outcomes:

Key Observations :

- Azetidine vs. Pentanamide Chains : The target compound’s azetidine ring may confer rigidity and improved metabolic stability compared to CF7’s flexible pentanamide chain, which could influence bioavailability .

- Pyrimidine Substituents : The 4-methylpyrimidin-2-yl group in ’s compound may enhance hydrophobic interactions in target binding compared to the unsubstituted pyrimidin-2-yl group in the target compound .

- Sodium Salt Derivatives : Compound 24’s sodium salt () likely improves aqueous solubility, a feature absent in the acetylated azetidine derivative, suggesting formulation challenges for the target compound .

Pharmacological Potential and Limitations

However, the absence of ionizable groups (e.g., sodium in Compound 24) may limit solubility, necessitating prodrug strategies or formulation adjustments .

Biological Activity

1-acetyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's molecular formula is , with a molecular weight of 362.40 g/mol. The structure features a pyrimidine ring, which is known for its pharmacological significance, particularly in sulfonamide derivatives.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Sulfamoyl Derivative : The reaction of pyrimidine derivatives with sulfamoyl chloride.

- Acetylation : Acetylation of the amine group to form the acetamide.

- Cyclization : Cyclization to form the azetidine ring.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of compounds similar to this compound. For instance:

- Sulfadiazine derivatives , which share structural similarities, have shown significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

- In vitro assays indicated that modifications in the sulfamoyl group can enhance antibacterial efficacy.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. For example:

- A study highlighted that certain sulfamoyl derivatives can inhibit nitric oxide production in macrophages, suggesting a mechanism for reducing inflammation .

Case Studies

The biological activity of this compound can be attributed to:

- Inhibition of Bacterial Enzymes : Similar compounds target bacterial dihydropteroate synthase, disrupting folate synthesis.

- Modulation of Immune Response : By inhibiting key inflammatory pathways, these compounds can reduce the severity of inflammatory responses.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-acetyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For example:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, as observed in analogous sulfonamide-acetamide syntheses .

- Catalysts : Use of mild bases (e.g., K₂CO₃) minimizes side reactions during sulfamoyl group coupling .

- Temperature : Stepwise heating (e.g., 60–80°C for sulfonylation, room temperature for acylation) improves regioselectivity .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures is recommended for isolating the final compound .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust .

- Spill management : Collect spilled material using absorbent pads, and dispose of it as hazardous waste. Avoid release into waterways due to unknown ecotoxicity .

- First aid : For eye exposure, irrigate with water for 15 minutes; for skin contact, wash with soap and water .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Compare experimental ¹H/¹³C NMR data with computed spectra (e.g., using ACD/Labs or ChemDraw). Pay attention to pyrimidine ring protons (δ 8.5–9.0 ppm) and azetidine carboxamide carbonyl signals (δ 165–170 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) should match the theoretical molecular weight (C₁₆H₁₈N₆O₄S: 390.11 g/mol) within 3 ppm error .

- IR : Validate sulfamoyl (S=O stretch at ~1150–1250 cm⁻¹) and acetyl (C=O at ~1680 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can contradictory data in spectral or crystallographic analyses be resolved?

- Methodological Answer :

- Crystallography : Compare experimental crystal structures (e.g., torsion angles between pyrimidine and phenyl rings) with analogous compounds. For example, intramolecular N–H···N hydrogen bonds in related sulfamoyl-acetamides stabilize folded conformations, which may explain spectral discrepancies .

- Dynamic NMR : Use variable-temperature NMR to assess conformational flexibility of the azetidine ring, which can cause splitting of signals .

Q. What strategies are recommended for evaluating the compound’s potential biological activity?

- Methodological Answer :

- In silico docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like dihydrofolate reductase (DHFR), given the pyrimidine scaffold’s role in folate metabolism. Focus on interactions with conserved residues (e.g., Asp27 in DHFR) .

- In vitro assays : Perform enzyme inhibition assays (e.g., microplate-based UV/Vis kinetics) at pH 7.4 to mimic physiological conditions. Include positive controls (e.g., methotrexate for DHFR) .

Q. What are the challenges in scaling up the synthesis for preclinical studies, and how can they be addressed?

- Methodological Answer :

- Reactor design : Transition from batch to flow chemistry for exothermic steps (e.g., sulfonylation) to improve heat dissipation and reproducibility .

- Purity control : Implement inline PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.